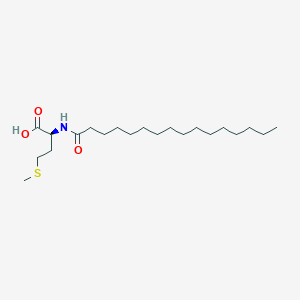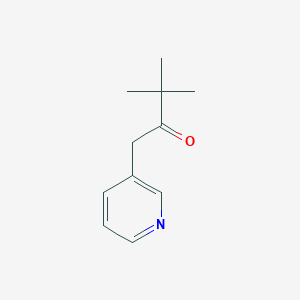
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one is a chemical compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring attached to a butan-2-one structure with two methyl groups at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid.
Addition Reaction: 3-methylpyridine reacts with ethyl pivalate under specific conditions to form an intermediate compound.
Oximization: The intermediate undergoes oximization with hydroxylamine hydrochloride to form an oxime derivative.
Esterification: The oxime derivative is then esterified with substituted benzoic acid to yield the final product, this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime esters.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Oxime esters are the major products formed.
Reduction: The major product is the corresponding alcohol.
Substitution: Various substituted pyridine derivatives are formed.
Scientific Research Applications
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of novel antifungal agents.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Studies: It is used to study the biological activity of pyridine derivatives and their interactions with various biological targets.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one involves its interaction with specific molecular targets. The compound’s antifungal activity is attributed to its ability to inhibit the growth of fungal pathogens by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1-(pyridin-2-yl)butan-2-one
- 3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one
- 3,3-Dimethyl-1-(pyridin-3-yl)propan-2-one
Uniqueness
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
53873-01-1 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3,3-dimethyl-1-pyridin-3-ylbutan-2-one |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)10(13)7-9-5-4-6-12-8-9/h4-6,8H,7H2,1-3H3 |
InChI Key |
WLHJJJIIBZZBTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B13086680.png)
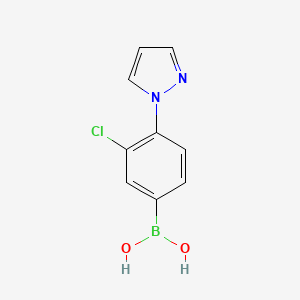
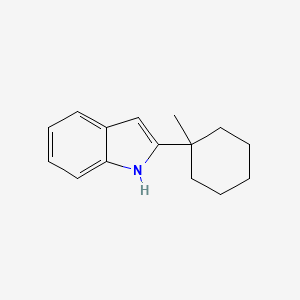
![2-[2-(Hydroxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B13086694.png)
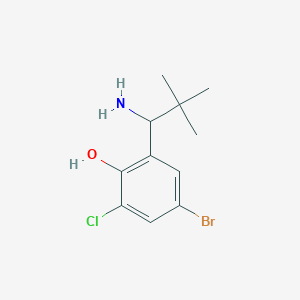
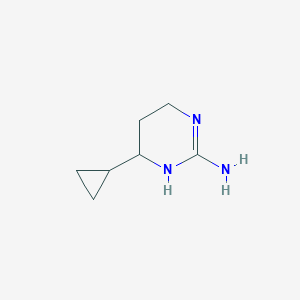
![[2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13086708.png)
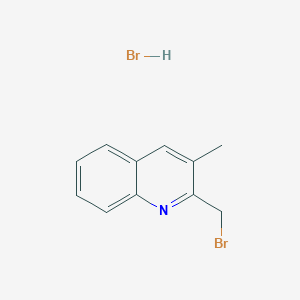
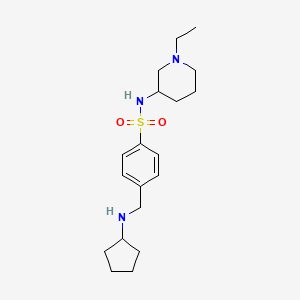
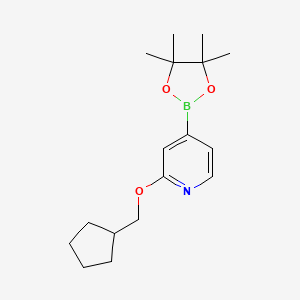
![2'H-Spiro[bicyclo[2.2.1]heptane-2,3'-[1,4]oxazole]-5'-amine](/img/structure/B13086739.png)
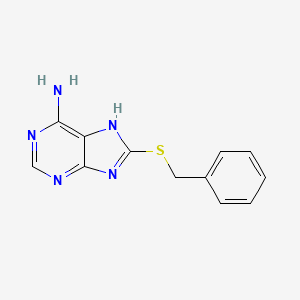
![7-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13086770.png)
